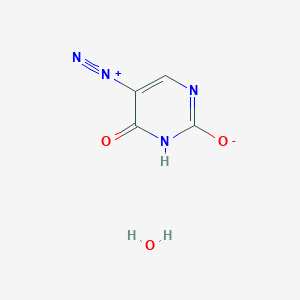
5-Diazouracil monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Diazouracil monohydrate is a derivative of uracil, a pyrimidine nucleobase. It is known for its significant biological activity, particularly in the field of cancer research. The compound has a molecular formula of C4H2N4O2 and a molecular weight of 138.08 g/mol . It is sensitive to light, temperature, and air, and is best stored in evacuated, refrigerated ampules .
Preparation Methods
5-Diazouracil monohydrate can be synthesized through the diazotization of 5-aminouracil . The reaction involves the conversion of 5-aminouracil to 5-diazouracil using nitrous acid under acidic conditions . The compound can also be prepared by reacting 5-bromouridine with ammonia or by reducing 5-nitrouridine . Industrial production methods typically involve large-scale synthesis using similar reaction conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
5-Diazouracil monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert 5-diazouracil to its corresponding amine or other reduced forms.
Azo Coupling: 5-Diazouracil can undergo azo coupling reactions with active aromatic compounds and CH-acids, forming azo compounds.
Common reagents used in these reactions include nitrous acid for diazotization, reducing agents like hydrogen or metal hydrides for reduction, and nucleophiles for substitution reactions . Major products formed from these reactions include various substituted uracil derivatives and azo compounds .
Scientific Research Applications
5-Diazouracil monohydrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-diazouracil monohydrate involves its interaction with cellular enzymes and nucleic acids. The compound inhibits the catabolism of pyrimidines, particularly uracil and 5-fluorouracil, by interfering with the enzymatic pathways involved in their breakdown . This inhibition leads to an accumulation of these pyrimidines in the cells, disrupting DNA and RNA synthesis and ultimately inhibiting cell proliferation . The compound’s antibacterial activity is attributed to its ability to interfere with bacterial DNA replication and repair mechanisms .
Comparison with Similar Compounds
5-Diazouracil monohydrate can be compared with other uracil derivatives, such as 5-aminouracil and 5-bromouracil . While all these compounds share a common uracil backbone, this compound is unique due to its diazo group, which imparts distinct chemical reactivity and biological activity . Similar compounds include:
5-Aminouracil: Known for its use as a cell cycle inhibitor and its role in DNA oligonucleotide chemistry.
5-Bromouracil: Used in nucleic acid biosynthesis and as a mutagen in genetic studies.
6-Hydroxy-5-diazo-6H-uracil: Participates in azo coupling reactions and has unique reactivity due to its hydroxy and diazo groups.
Properties
CAS No. |
7678-00-4 |
|---|---|
Molecular Formula |
C4H4N4O3 |
Molecular Weight |
156.10 g/mol |
IUPAC Name |
5-diazonio-6-oxo-1H-pyrimidin-2-olate;hydrate |
InChI |
InChI=1S/C4H2N4O2.H2O/c5-8-2-1-6-4(10)7-3(2)9;/h1H,(H-,6,7,9,10);1H2 |
InChI Key |
JNEOXNPOFNWQGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=N1)[O-])[N+]#N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


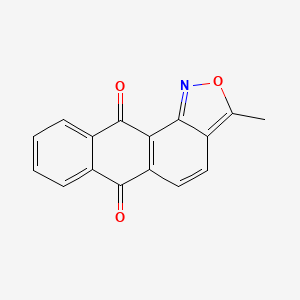
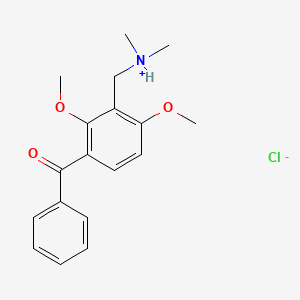
![1-Methyl-1,4-bis[2-[(1-oxooctadecyl)oxy]ethyl]piperazinium methyl sulfate](/img/structure/B13771110.png)
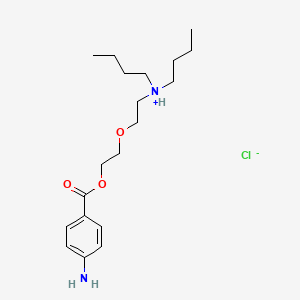
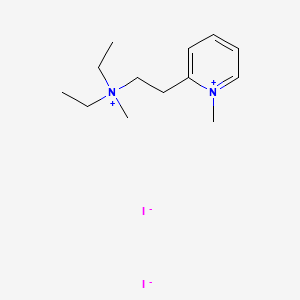
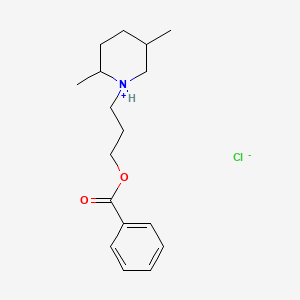
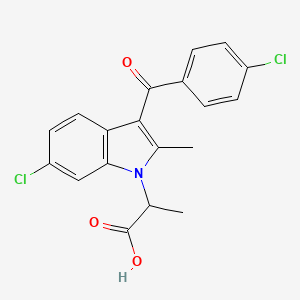
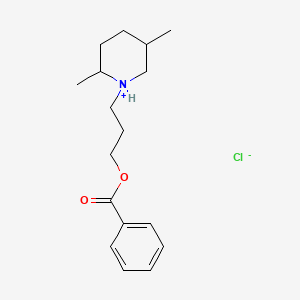

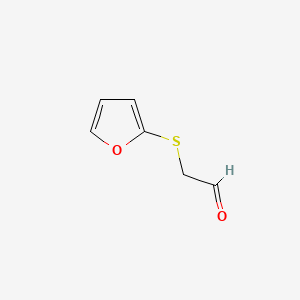
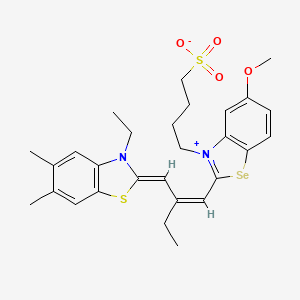
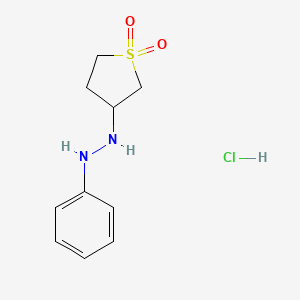
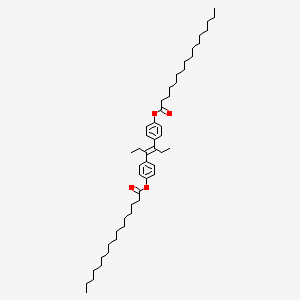
![1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B13771189.png)
